2,7-Dimethyl-9h-fluoren-9-one
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Overview
Description
2,7-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 2 and 7 positions on the fluorenone core. This compound is known for its solid-state form and is utilized in various chemical and industrial applications due to its unique structural properties .
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,7-dibromo-9-fluorenone, has been used in the synthesis of polyhalogenated dibenzochrysenes . These compounds are known for their potential applications in organic electronics and optoelectronics .
Mode of Action
It can be inferred from its structural similarity to 2,7-dibromo-9-fluorenone that it may interact with its targets in a similar manner .
Biochemical Pathways
Its structural analog, 2,7-dibromo-9-fluorenone, is known to be involved in the synthesis of polyhalogenated dibenzochrysenes .
Result of Action
Its structural analog, 2,7-dibromo-9-fluorenone, is known to be a precursor in the synthesis of polyhalogenated dibenzochrysenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-9H-fluoren-9-one typically involves the methylation of fluorenone derivatives. One common method includes the reaction of fluorenone with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Production of fluorenol derivatives.
Substitution: Introduction of halogenated fluorenone derivatives.
Scientific Research Applications
2,7-Dimethyl-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials
Comparison with Similar Compounds
9H-Fluoren-9-one: A parent compound without methyl substitutions.
2,7-Dibromo-9H-fluoren-9-one: A halogenated derivative with bromine atoms at the 2 and 7 positions.
9,9-Dimethyl-2-phenyl-9H-fluorene: A structurally similar compound with different substitution patterns .
Uniqueness: 2,7-Dimethyl-9H-fluoren-9-one is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,7-dimethylfluoren-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJRBSJHWTGSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289276 |
Source
|
Record name | 2,7-dimethylfluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-49-5 |
Source
|
Record name | 2840-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-dimethylfluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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